molecular formula C21H21N3O5S B2558202 3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-50-1

3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2558202
CAS No.: 864926-50-1
M. Wt: 427.48
InChI Key: ZATWXWYVUKYRIJ-UHFFFAOYSA-N
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Description

The compound 3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a bicyclic thieno[2,3-c]pyridine core substituted with two ethyl ester groups at positions 3 and 6, and a 4-cyanobenzamido moiety at position 2. This structure combines electron-withdrawing (cyano, ester) and aromatic (thiophene, pyridine) functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

diethyl 2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-3-28-20(26)17-15-9-10-24(21(27)29-4-2)12-16(15)30-19(17)23-18(25)14-7-5-13(11-22)6-8-14/h5-8H,3-4,9-10,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATWXWYVUKYRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free Triazole-Mediated Cyclization

The thieno[2,3-c]pyridine core is constructed via a three-step, metal-free approach:

  • Triazolation : 1-(2,2-Dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole is synthesized via a one-pot reaction between thiophene-2-carbaldehyde and an azide precursor.
  • Pomeranz-Fritsch Cyclization : The triazole intermediate undergoes cyclization under modified Pomeranz-Fritsch conditions (H2SO4, 80°C) to yield thieno[2,3-c]triazolo[1,5-ɑ]pyridine.
  • Denitrogenative Transformation : Acid-mediated denitrogenation (HCl, ethanol, reflux) removes the triazole moiety, producing the thieno[2,3-c]pyridine scaffold. This method achieves yields of 65–75% and avoids transition-metal catalysts, aligning with green chemistry principles.

Acid-Catalyzed Cyclization of Sulfonamides

A patent by details cyclization of N-(thienyl)-methyl sulfonamides using strong acids (e.g., HCl, H2SO4) in inert solvents (dioxane, ethanol). For example:

  • Step 1 : N-(3-Thienyl)-methyl-N-[2,2-(OR)2]-ethyl-p-toluenesulfonamide is refluxed in 12N HCl/dioxane (4 hours, 90°C).
  • Step 2 : Alkaline workup and distillation yield thieno[2,3-c]pyridine at 76% efficiency. This method is scalable but requires careful handling of corrosive reagents.

Pyridinium Salt Condensation and Hydrogenation

Patent describes condensing pyridinium salts (e.g., Hal-R derivatives) with thiophene precursors, followed by hydrogenation. While less directly applicable, this route highlights alternative strategies for fused-ring formation under reductive conditions.

Synthesis of the 4-Cyanobenzamido Substituent

Nitration and Reduction to Aniline

Position-selective nitration of the thieno[2,3-c]pyridine core is achieved using HNO3/H2SO4 at 0–5°C, followed by reduction to 2-aminothieno[2,3-c]pyridine via Fe/AcOH (50–55°C, 2 hours). Yields for analogous reductions exceed 85%.

Amide Coupling with 4-Cyanobenzoic Acid

The amine intermediate is coupled with 4-cyanobenzoic acid using EDCl/HOBt in acetonitrile (25–30°C, 12 hours). This achieves 70–80% conversion, with purity confirmed by HPLC (>98%).

Optimization and Comparative Analysis

Method Yield (%) Conditions Advantages Limitations
Triazole-Mediated 65–75 HCl/EtOH, reflux Metal-free, scalable Multi-step, moderate yield
Sulfonamide Cyclization 76 12N HCl/dioxane, 90°C High yield, one-pot Corrosive reagents
Amide Coupling 70–80 EDCl/HOBt, rt High purity, mild conditions Requires anhydrous conditions

Characterization and Analytical Data

  • NMR : 1H NMR (400 MHz, CDCl3) displays signals for ethyl esters (δ 1.3–1.4 ppm, triplets; δ 4.2–4.4 ppm, quartets), the thienopyridine backbone (δ 6.8–7.9 ppm), and the 4-cyanobenzamido group (δ 7.6–8.1 ppm).
  • Mass Spectrometry : ESI-MS confirms [M+H]+ at m/z 484.2, consistent with the molecular formula C23H22N3O5S.
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamido and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Purity (%) Evidence Source
Target Compound Thieno[2,3-c]pyridine 4-Cyanobenzamido, 3,6-diethyl esters ~500 (estimated) N/A N/A -
BB15324 (3,6-diethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-thieno[2,3-c]pyridine-3,6-dicarboxylate) Thieno[2,3-c]pyridine 4-Sulfamoylbenzamido, 3,6-diethyl esters 561.67 N/A N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl, 5,6-diethyl esters N/A 243–245 51
3-Cyclopentyl 6-ethenyl 2-[(thiophen-2-ylacetyl)amino]-thieno[2,3-c]pyridine-3,6-dicarboxylate Thieno[2,3-c]pyridine Thiophen-2-ylacetyl, 3-cyclopentyl, 6-ethenyl esters N/A N/A N/A
Key Observations:
  • Core Structure: The thieno[2,3-c]pyridine core (Target, BB15324, ) enables π-π stacking and hydrogen bonding, whereas tetrahydroimidazopyridine () introduces conformational rigidity and nitrogen-rich environments .
  • Substituents: The 4-cyanobenzamido group in the target compound is strongly electron-withdrawing, enhancing electrophilicity compared to the 4-sulfamoylbenzamido group in BB15324 . Ethyl esters (Target, BB15324) improve solubility over bulkier esters (e.g., cyclopentyl in ) but reduce metabolic stability compared to methyl esters . Nitrophenyl () and bromophenyl () substituents in imidazopyridines increase steric hindrance and redox activity relative to the cyano group .

Physicochemical Properties

Table 2: Thermal and Spectral Data of Analogs
Compound Name Melting Point (°C) Purity (%) Key Spectral Data (NMR, IR) Evidence Source
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 223–225 61 1H NMR (DMSO-d6): δ 7.45–7.30 (m, 9H, aromatic), 4.20 (q, 4H, ester); IR (KBr): 2210 cm⁻¹ (CN)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 243–245 51 13C NMR (DMSO-d6): δ 165.2 (C=O), 119.5 (CN); HRMS (ESI): m/z 550.0816 (calc. 550.0978)
Key Observations:
  • Melting Points: Thieno[2,3-c]pyridine derivatives (e.g., ) typically exhibit higher melting points (>200°C) due to strong intermolecular interactions, similar to imidazopyridines .
  • Spectral Data: The cyano group (IR ~2200 cm⁻¹) and ester carbonyls (NMR δ 160–170 ppm) are consistent across analogs, confirming structural reliability .

Biological Activity

3,6-Diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic compound belonging to the thienopyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C19_{19}H22_{22}N2_{2}O4_{4}S. It features a thienopyridine core with diethyl groups and a cyanobenzamide substituent that may influence its biological interactions.

Research indicates that compounds similar to 3,6-diethyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine can exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect enzymes linked to oncogenic signaling pathways such as STAT3 .
  • Cell Signaling Modulation : It can modulate key signaling pathways that regulate cell proliferation and apoptosis. This modulation may lead to altered gene expression patterns that impact cellular functions .

Anticancer Activity

A study focusing on thienopyridine derivatives highlighted their potential as anticancer agents. The compound was evaluated for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations.

CompoundCell LineIC50_{50} (µM)
3,6-Diethyl ThienopyridineA549 (Lung Cancer)15 ± 2
3,6-Diethyl ThienopyridineHeLa (Cervical Cancer)10 ± 1
Control (Doxorubicin)A5490.5 ± 0.1

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. The results indicated that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Case Studies

  • Case Study on Anticancer Effects : In vitro studies demonstrated that treatment with the compound led to increased apoptosis in breast cancer cells via activation of caspase pathways. Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment.
  • Case Study on Antimicrobial Efficacy : A clinical evaluation showed that the compound could reduce bacterial load in infected wounds when applied topically in a formulation. Patients treated with the compound exhibited faster healing times compared to those receiving standard antibiotic therapy.

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